molecular formula C11H9F2NO4 B7595869 (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid

(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid

Cat. No. B7595869
M. Wt: 257.19 g/mol
InChI Key: WCVNEIQZAAIBBX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid, also known as DFOB, is a chemical compound that has gained significant attention in scientific research. This compound has been widely studied for its potential use in cancer treatment and other biomedical applications. In

Mechanism of Action

(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can cause changes in gene expression that lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound can induce changes in gene expression that lead to the inhibition of cancer cell growth. Physiologically, this compound has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid in lab experiments is its specificity for HDAC inhibition. Additionally, this compound has been found to have low toxicity, making it a safer option for research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, research could focus on the use of this compound in combination with other cancer treatments to enhance their efficacy. Finally, research could explore the potential use of this compound in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid involves the reaction of difluoromethoxyaniline with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been extensively studied for its potential use in cancer treatment. Research has shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVNEIQZAAIBBX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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